3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Catalog No.
S4315811
CAS No.
M.F
C25H20N4O3S
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfa...

Product Name

3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

IUPAC Name

3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Molecular Formula

C25H20N4O3S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H20N4O3S/c1-16-7-9-17(10-8-16)23-26-25(28-27-23)33-21-15-22(30)29(24(21)31)18-11-13-20(14-12-18)32-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3,(H,26,27,28)

InChI Key

PQIJWTIPDDTKMH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5

The exact mass of the compound 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione is 456.12561169 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a complex organic molecule characterized by its unique structural features. It contains a pyrrolidine core, a triazole moiety, and a phenoxy group, contributing to its potential biological activity. The molecular formula of this compound is C23H18N4O2SC_{23}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 414.48 g/mol .

This compound's structure includes:

  • A triazole ring which is known for its role in various pharmacological activities.
  • A pyrrolidine dione which may influence the compound's reactivity and interaction with biological targets.
  • A sulfanyl group that can enhance the compound’s lipophilicity and biological activity.

The chemical behavior of this compound can be explored through various reactions typical of its functional groups. The triazole ring can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms. The pyrrolidine dione can undergo nucleophilic addition reactions, while the sulfanyl group may engage in oxidation or substitution reactions.

Potential

The synthesis of this compound can be approached through multi-step organic synthesis techniques. A plausible synthetic route involves:

  • Formation of the triazole ring by reacting 4-methylphenyl hydrazine with appropriate carbonyl compounds under acidic conditions.
  • Synthesis of the pyrrolidine dione by cyclization reactions involving suitable amines and diketones.
  • Coupling reactions to attach the phenoxy group to the pyrrolidine core using coupling agents or through direct nucleophilic substitution.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Due to its unique structure, this compound may have several applications:

  • Pharmaceutical development, particularly in designing new drugs targeting infections or cancer.
  • Agricultural chemicals, where triazole compounds are often used as fungicides.
  • Material science, potentially serving as a precursor for polymers or other materials due to its reactive functional groups.

Interaction studies for this compound would typically involve assessing its binding affinity to various biological targets, such as enzymes or receptors. Techniques like:

  • Molecular docking studies to predict binding interactions with target proteins.
  • In vitro assays to evaluate biological activity against specific pathogens or cancer cell lines.
    These studies help elucidate the mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione. Notable examples include:

Compound NameStructural FeaturesNotable Activities
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dioneSimilar pyrrolidine and triazole structureAntimicrobial properties
2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamideContains a benzyl substituent on the triazolePotential anticancer activity
4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-thiolTriazole with thiol groupAntifungal activity

These compounds highlight the diversity within the class of triazoles and their potential applications in medicinal chemistry.

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

456.12561169 g/mol

Monoisotopic Mass

456.12561169 g/mol

Heavy Atom Count

33

Dates

Last modified: 04-15-2024

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